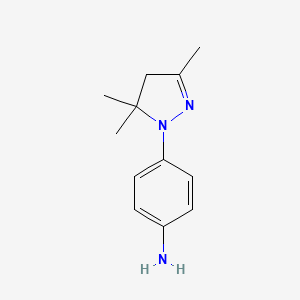
Benzenamine, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline typically involves the cyclization of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method involves the use of vitamin B1 as a catalyst, which facilitates the cyclocondensation reaction in yields ranging from 78% to 92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, optimized for higher yields and purity. The use of green catalysts like vitamin B1 is advantageous for industrial applications due to their reusability and environmentally friendly nature .
化学反応の分析
Types of Reactions
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the aniline group.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .
科学的研究の応用
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with oxidative pathways to exert antioxidant properties .
類似化合物との比較
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns.
3,5,5-Trimethyl-2-pyrazoline: This compound is structurally similar but lacks the aniline group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aniline group but a different heterocyclic core.
Uniqueness
4-(3,5,5-Trimethyl-4,5-dihydro-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an aniline group makes it versatile for various applications in research and industry .
特性
CAS番号 |
61155-32-6 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
4-(3,5,5-trimethyl-4H-pyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H17N3/c1-9-8-12(2,3)15(14-9)11-6-4-10(13)5-7-11/h4-7H,8,13H2,1-3H3 |
InChIキー |
ABZBZUIXMQRIOL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


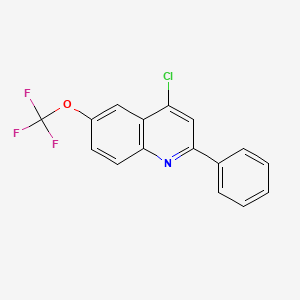
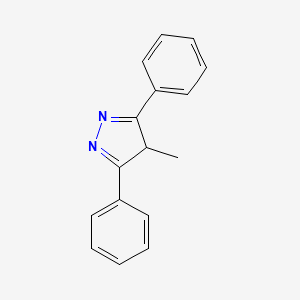
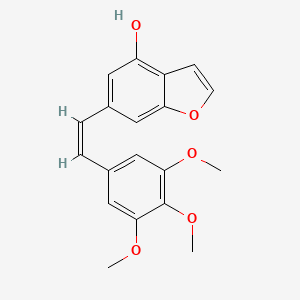
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
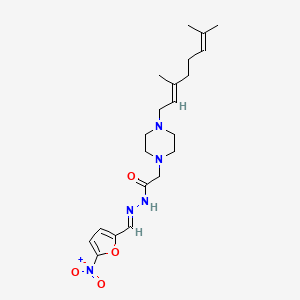


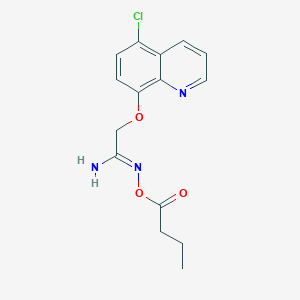
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)
